molecular formula C16H16ClFN4O4S B2869098 1-(5-Chloro-2-methoxyphenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea CAS No. 2034242-95-8

1-(5-Chloro-2-methoxyphenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea

Cat. No.: B2869098
CAS No.: 2034242-95-8
M. Wt: 414.84
InChI Key: ZXOAWSMAAUSGSS-UHFFFAOYSA-N
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Description

This product is the chemical compound 1-(5-Chloro-2-methoxyphenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea, supplied for laboratory research purposes. It is provided with high purity and is characterized by its CAS registry number, 2034242-95-8 . The compound has a molecular formula of C16H16ClFN4O4S and a molecular weight of 414.84 g/mol . Its structure features a urea bridge connecting a 5-chloro-2-methoxyphenyl moiety and a 6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazolyl group, which may be of interest in various medicinal chemistry and drug discovery research programs . Researchers can utilize this compound as a building block or reference standard in high-throughput screening, biochemical assays, and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4O4S/c1-21-13-7-10(18)11(8-14(13)22(2)27(21,24)25)19-16(23)20-12-6-9(17)4-5-15(12)26-3/h4-8H,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOAWSMAAUSGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea (CAS No. 2034242-95-8) is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This compound features a urea moiety linked to a thiadiazole ring and various substituents that may enhance its pharmacological properties. The presence of halogen atoms (chlorine and fluorine) within its structure indicates possible interactions with biological targets.

Structural Characteristics

The compound's structure can be analyzed as follows:

Component Description
Urea Moiety Central structure potentially involved in enzyme inhibition.
Thiadiazole Ring Known for diverse biological activities including antimicrobial and anticancer properties.
Halogen Substituents Chlorine and fluorine may enhance lipophilicity and biological activity through increased binding affinity to targets.

Antimicrobial Properties

Research on similar compounds indicates that they may exhibit significant antimicrobial activity. For example, studies have shown that compounds with structural similarities can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL . The presence of halogen substitutions in related structures has been correlated with enhanced antimicrobial efficacy.

Cytotoxicity and Selectivity

Preliminary screenings of related compounds have demonstrated varying degrees of cytotoxicity against human cell lines. Notably, certain derivatives exhibited low cytotoxicity while maintaining antimicrobial effectiveness, suggesting that modifications to the structure can lead to selective activity against pathogens without harming human cells .

Case Studies

A few notable studies relevant to the biological activity of compounds similar to this compound include:

  • Study on Thiadiazole Derivatives :
    • Investigated various thiadiazole derivatives for their antimicrobial properties.
    • Found that modifications in the thiadiazole ring significantly affected the activity against MRSA and other pathogens.
  • Carbonic Anhydrase Inhibition :
    • Compounds structurally related to this urea derivative were tested for their ability to inhibit carbonic anhydrase.
    • Results indicated potential therapeutic applications in treating conditions like glaucoma and edema due to their enzyme inhibition properties.

Synthesis Methods

The synthesis of this compound can be approached through several methods involving reactions typical for urea derivatives and thiadiazoles. Common strategies might include:

  • Condensation Reactions : Utilizing isocyanates or isothiocyanates with appropriate substrates.
  • Multi-step Synthesis : Employing a series of reactions to construct the complex structure methodically.

Comparison with Similar Compounds

Comparison with Structural Analogs

Urea-Linked Heterocyclic Compounds

1-[5-(4-Ethoxy-3,5-dimethoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-3-(3-fluoro-phenyl)-urea (CAS: 125766-67-8)
  • Structure : Contains a 1,3,4-thiadiazole core linked to a 3-fluorophenyl urea and a substituted phenyl group (4-ethoxy-3,5-dimethoxy).
  • Key Differences: The thiadiazole is non-fused (vs. fused benzo[c]thiadiazole in the target compound). Lacks sulfonamide groups, reducing polarity compared to the target compound.
  • Synthesis : Multi-step route involving Suzuki coupling and urea formation .
Chlorfluazuron (CAS: 71422-67-8)
  • Structure : A benzoylurea insecticide with dichlorophenyl and pyridyloxy substituents.
  • Key Differences :
    • Central benzoyl group instead of a heterocyclic core.
    • Trifluoromethyl and pyridyl groups enhance insecticidal activity .
3-(3-(4-Methoxyphenyl)-2-(phenylimino)-2,3-dihydrothiazol-5-yl)-2H-chromen-2-one
  • Structure: Combines a coumarin moiety with a thiazole ring and urea-like imino group.
  • Key Differences :
    • Coumarin-thiazole hybrid (vs. urea-linked benzo[c]thiadiazole).
    • Exhibits antifungal activity (72% yield, m.p. 103–105°C) .

Thiadiazole and Benzothiazole Derivatives

2-(2-Chlorophenyl)-5-(5-(2-chlorophenyl)furan-2-yl)-1,3,4-thiadiazole (I8)
  • Structure : 1,3,4-thiadiazole with chlorophenyl and furyl substituents.
  • Properties: Melting point 145–146°C; fungicidal activity noted .
4,4’-(6-Chlorobenzo[d]thiazole-2,4-diyl)dimorpholine
  • Structure : Benzothiazole core with morpholine substituents.
  • Synthesis : Palladium-catalyzed coupling and nucleophilic substitution (82% yield) .
  • Key Differences :
    • Morpholine groups enhance solubility but lack urea’s hydrogen-bonding capacity.

Structural and Functional Analysis

Table 1: Substituent Effects on Key Properties
Compound Core Structure Key Substituents Polarity Potential Bioactivity
Target Compound Benzo[c]thiadiazole-urea Cl, OCH₃, F, CH₃, SO₂ High (SO₂) Antifungal/Enzyme inhibition
1-[5-(4-Ethoxy...)thiadiazol-2-yl] 1,3,4-Thiadiazole-urea OCH₃, OC₂H₅, F Moderate Antifungal
Chlorfluazuron Benzoylurea Cl, CF₃, pyridyloxy Low Insecticidal
I8 (1,3,4-thiadiazole) 1,3,4-Thiadiazole Cl, furan Low Fungicidal

Computational and Bioactivity Insights

  • Similarity Indexing: Using Tanimoto/Dice coefficients (), the target compound’s sulfonamide and urea groups may align with known enzyme inhibitors (e.g., HDACs or kinases).
  • Antifungal Potential: Analogous thiadiazoles () show fungicidal activity, suggesting the target compound’s substituted benzo[c]thiadiazole core could enhance potency via improved target binding .

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